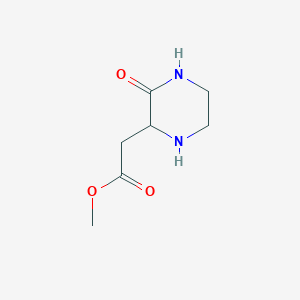

Methyl 2-(3-oxopiperazin-2-yl)acetate

描述

Methyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is particularly significant in the field of medicinal chemistry due to its potential role in the development of new therapeutic agents.

Synthesis Analysis

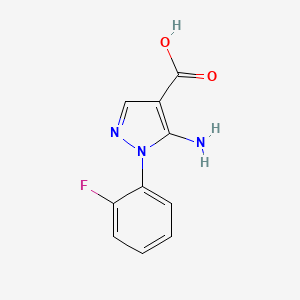

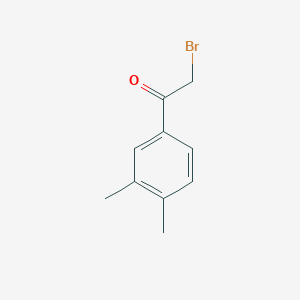

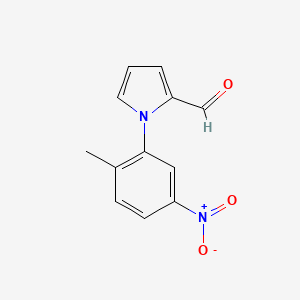

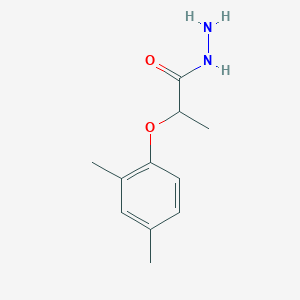

The synthesis of derivatives of methyl 2-(3-oxopiperazin-2-yl)acetate has been explored in the context of creating potent and selective inhibitors for enzymes like aldose reductase (ALR2), which are implicated in diabetic complications. One study describes the synthesis of iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature. This process yields methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates with excellent yields and demonstrates the versatility of methyl 2-(3-oxopiperazin-2-yl)acetate as a precursor for various bioactive molecules .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic techniques, and for one compound in particular, compound 2k, the structure was confirmed by X-ray crystallography. This level of analysis is crucial for understanding the structure-activity relationships that underpin the biological activity of these molecules .

Chemical Reactions Analysis

Another study investigates the reactivity of methyl 2-(3-oxopiperazin-2-yl)acetate with N-arylmaleimides. The interaction occurs in boiling methanol with catalytic amounts of acetic acid, leading to the formation of previously undescribed heterocyclic systems. This demonstrates the compound's role as a C-N-dinucleophile and its ability to undergo 1,3-dipolar cycloaddition reactions, resulting in the synthesis of novel annelated 2-oxopiperazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-(3-oxopiperazin-2-yl)acetate are not detailed in the provided papers, the studies do highlight the compound's reactivity and potential for forming stable heterocyclic structures. These properties are indicative of its utility in synthesizing compounds with significant biological activity, such as the aldose reductase inhibitors mentioned, which have shown high potency with IC50 values in the low micromolar range .

科学研究应用

Synthesis of Novel Annelated 2-Oxopiperazines

Methyl (3-oxopiperazin-2-ylidene) acetate is used in the synthesis of novel annelated 2-oxopiperazines, involving a reaction with N-arylmaleimides. This process results in methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, revealing its utility in creating new heterocyclic systems (Svetlana et al., 2015).

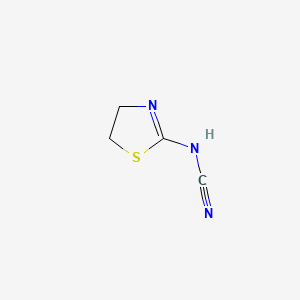

Cyclization Reactions with Cyanamides

In cyclization reactions, methyl 2-(3-oxopiperazin-2-yl)acetate is used to produce derivatives like 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione. These reactions, involving aryl-, aroyl-, and cyanamides, demonstrate the compound's role in forming complex heterocyclic structures (K. Shikhaliev et al., 2008).

Synthesis of Dibasic GPIIb/IIIa Antagonists

A series of 2-oxopiperazine derivatives, including methyl 2-(3-oxopiperazin-2-yl)acetate, have been synthesized for their ability to inhibit platelet aggregation, showcasing its potential in the medical field, particularly in the treatment of thrombotic diseases (S. Kitamura et al., 2001).

Facile Synthesis of Structurally Diverse 5-Oxopiperazine-2-Carboxylates

Methyl 2-(3-oxopiperazin-2-yl)acetate plays a role in the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. This process is significant for creating dipeptide mimics and templates, useful in various biochemical applications (Michael Limbach et al., 2009).

Stereoselective Binding and Interaction Studies

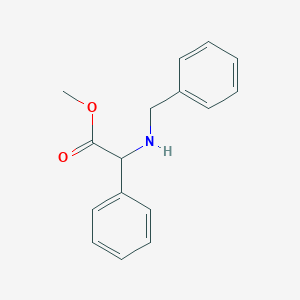

The compound has been involved in studies examining stereoselective binding and interactions, particularly with human serum albumin. These studies shed light on its chiral properties and potential in pharmacological applications (I. Fitos et al., 1986).

安全和危害

“Methyl 2-(3-oxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

methyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBEGTVNYMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388189 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-oxopiperazin-2-yl)acetate | |

CAS RN |

89852-17-5 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

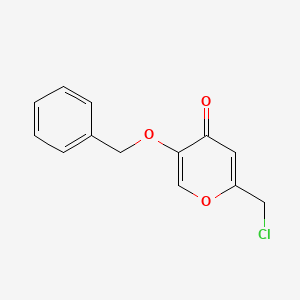

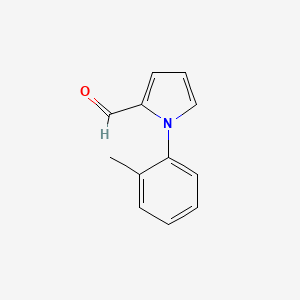

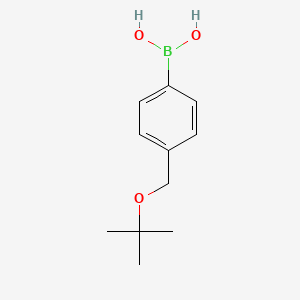

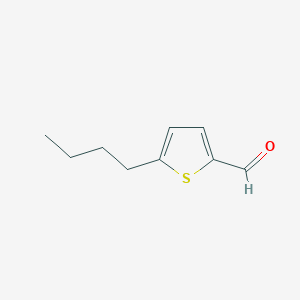

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)